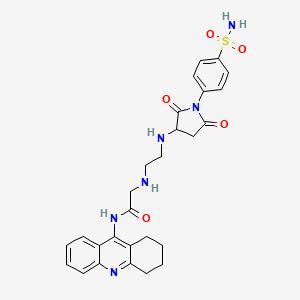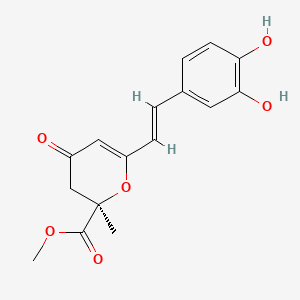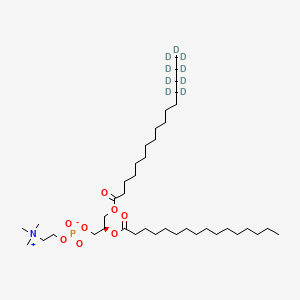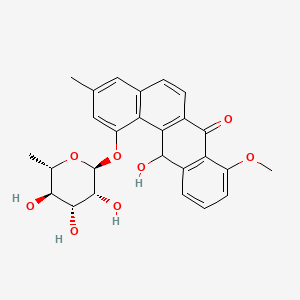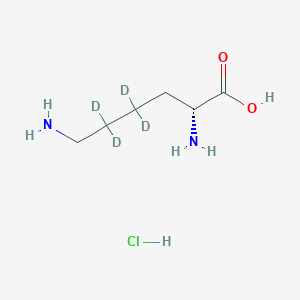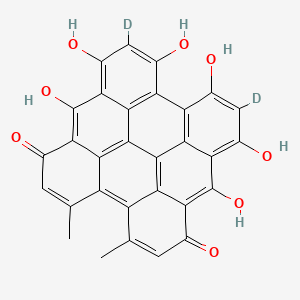
Hypericin-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypericin-d2 is a deuterated derivative of hypericin, a naturally occurring polycyclic naphthodianthrone found in species of the genus Hypericum, particularly Hypericum perforatum (St. John’s Wort). Hypericin is known for its potent photosensitizing properties and has been extensively studied for its antiviral, antitumor, and antidepressant activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hypericin-d2 involves the incorporation of deuterium atoms into the hypericin molecule. One common method is the deuteration of protohypericin, a precursor of hypericin, using deuterated solvents and catalysts. The process typically involves:
Starting Material: Emodinanthrone
Reaction Conditions: Microwave-assisted synthesis in deuterated water, followed by photocyclization under visible light irradiation.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, including plant tissue culture and bioreactor-based large-scale production. These methods involve the use of plant-specific type III polyketide synthases to biosynthesize hypericin, followed by deuteration .
Analyse Des Réactions Chimiques
Types of Reactions: Hypericin-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives of this compound
Applications De Recherche Scientifique
Hypericin-d2 has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
Medicine: Investigated for its antidepressant effects and potential use in treating neurological disorders.
Industry: Utilized in the development of diagnostic tools and imaging agents for detecting necrotic tissues
Mécanisme D'action
The mechanism of action of hypericin-d2 involves its ability to generate reactive oxygen species (ROS) upon photoactivation. These ROS induce apoptosis, necrosis, or autophagy in cancer cells. This compound also targets viral components, inhibiting viral replication and entry into host cells. The molecular pathways involved include the intrinsic and extrinsic apoptotic pathways, ERK inhibition, and the generation of singlet oxygen species .
Comparaison Avec Des Composés Similaires
Hypericin-d2 is compared with other similar compounds such as:
Pseudohypericin: Another naphthodianthrone with similar photosensitizing properties but different pharmacokinetics.
Hyperforin: A bioactive compound from Hypericum with antidepressant activity but lacking the photosensitizing properties of hypericin.
Anthraquinones: Structurally related compounds with varying degrees of biological activity.
Uniqueness: this compound’s uniqueness lies in its potent photosensitizing properties, making it highly effective in photodynamic therapy and antiviral applications. Its ability to generate ROS and target multiple molecular pathways sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C30H16O8 |
|---|---|
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
12,17-dideuterio-9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3/i5D,6D |
Clé InChI |
YDOIFHVUBCIUHF-KCZCTXNHSA-N |
SMILES isomérique |
[2H]C1=C(C2=C3C4=C5C(=C6C(=CC(=O)C7=C(C8=C(C(=C(C2=C8C4=C67)O)[2H])O)O)C)C(=CC(=O)C5=C(C3=C1O)O)C)O |
SMILES canonique |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)
